An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxybutanoic Acid
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxybutanoic acid, a derivative of the short-chain fatty acid butanoic acid, presents a unique molecular structure with a methoxy (B1213986) group at the alpha-position. This substitution imparts specific physical and chemical characteristics that are of interest in various scientific disciplines, including organic synthesis and medicinal chemistry. The presence of both a carboxylic acid and an ether functional group, along with a chiral center, makes 2-methoxybutanoic acid a versatile molecule with potential for diverse applications. This technical guide provides a comprehensive overview of its known physical and chemical properties, supported by established experimental methodologies for their determination.
Physical Properties
2-Methoxybutanoic acid is a colorless to slightly yellow liquid at room temperature.[1] Its physical characteristics are influenced by its ability to form hydrogen bonds via its carboxylic acid group.[1] While experimental data for some physical properties are not widely available in the literature, the following tables summarize the reported and calculated values.
General and Thermodynamic Properties
| Property | Value | Notes |
| Molecular Formula | C5H10O3 | - |
| Molecular Weight | 118.13 g/mol | Calculated[1] |
| Physical State | Liquid | At room temperature[1] |
| Boiling Point | 215 °C | Experimental value. |
| Melting Point | Not available | Consistently reported as "n/a" in surveyed literature.[2] |
| Flash Point | 90 °C | - |
Optical and Density Properties
| Property | Value | Notes |
| Density | 1.050 g/cm³ | Experimental value. |
| Refractive Index | 1.42527 | Experimental value. |
Solubility and Acidity
| Property | Value | Notes |
| Solubility | Soluble in organic solvents.[1] | Specific aqueous solubility data is not readily available. |
| pKa | Not available | Experimental value not found in the surveyed literature. As a carboxylic acid, it is expected to be a weak acid.[1] The methoxy group at the alpha position is an electron-donating group, which typically decreases the acidity of carboxylic acids by destabilizing the carboxylate anion.[1] |
Chemical Properties
The chemical behavior of 2-methoxybutanoic acid is dictated by its primary functional groups: the carboxylic acid and the methoxy group.
Reactivity
The carboxylic acid moiety allows for typical reactions of this functional group, including:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form 2-methoxybutanoate esters.[1]
-
Amidation: Reaction with amines to form 2-methoxybutanamides.[1]
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-methoxybutanol.[1]
-
Salt Formation: As an acid, it reacts with bases to form carboxylate salts.[1]
The methoxy group at the alpha-position introduces steric and electronic effects that can influence the reactivity of the carboxylic acid group.[1]
Stereochemistry
The carbon atom at the second position (C2) is a chiral center, meaning 2-methoxybutanoic acid can exist as a pair of enantiomers: (R)-2-methoxybutanoic acid and (S)-2-methoxybutanoic acid. This stereoisomerism is a critical consideration in pharmaceutical and biological applications where specific three-dimensional structures are often required for molecular recognition and activity.[1]
Experimental Protocols
While specific experimental data for all properties of 2-methoxybutanoic acid are not available, the following are detailed methodologies for determining its key physical and chemical characteristics.
Synthesis of 2-Methoxyalkanoic Acids
A general method for the preparation of 2-methoxyalkanoic acids involves the oxidation of the corresponding 2-methoxyalkanols.
Protocol:
-
The oxidation of a 2-methoxyalkanol is carried out using nitric acid in the presence of vanadate (B1173111) ions as a catalyst.[3]
-
The reaction temperature is maintained between 40°C and 60°C.[3]
-
Following the initial oxidation, the reaction mixture is heated to 60°C to 100°C after the addition of an excess of formaldehyde, paraformaldehyde, trioxane, or formic acid.[3]
-
The mixture is then heated above 100°C at normal pressure to distill off water.[3]
-
The final 2-methoxyalkanoic acid product is isolated by distillation.[3]
Determination of Boiling Point (Thiele Tube Method)
Protocol:
-
A small amount of the liquid is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The temperature is raised until a steady stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Protocol:
-
The mass of a clean, dry pycnometer (density bottle) is accurately measured.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the mass is measured again.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured.
-
The density of the sample liquid is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference
Determination of pKa by Potentiometric Titration
Protocol:
-
A known concentration of 2-methoxybutanoic acid is dissolved in a suitable solvent (e.g., water or a water/organic solvent mixture).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), a signal for the methoxy group (a singlet), a signal for the proton on the alpha-carbon (a multiplet), and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbon atoms in different chemical environments. The carbonyl carbon of the carboxylic acid would appear at the lowest field.
-
IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. A C-O stretching band for the ether linkage would also be present.
Biological Activity and Signaling Pathways
Specific studies on the biological activity and involvement of 2-methoxybutanoic acid in signaling pathways are limited. However, as a short-chain fatty acid (SCFA) derivative, it may share some biological roles with this class of molecules. SCFAs, such as butyrate, propionate, and acetate, are known to be produced by the gut microbiota and play crucial roles in host physiology.[4][5][6][7]
The primary signaling mechanisms for SCFAs involve:
-
G-protein-coupled receptors (GPCRs): SCFAs can activate specific GPCRs, such as GPR41 and GPR43, which are involved in regulating inflammatory responses, as well as glucose and lipid metabolism.[4][6]
-
Histone Deacetylase (HDAC) Inhibition: Butyrate, in particular, is a known inhibitor of HDACs, which leads to changes in gene expression and can affect cell proliferation, differentiation, and apoptosis.
Some short-chain fatty acid derivatives have been shown to stimulate cell proliferation and induce STAT-5 activation.[5] It is plausible that 2-methoxybutanoic acid could interact with similar pathways, but further experimental validation is required to confirm any specific biological activity.
References
- 1. 2-Methoxybutanoic acid (56674-69-2) for sale [vulcanchem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. CA1191861A - Preparation of 2-methoxyalkanoic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Short-chain fatty acid derivatives stimulate cell proliferation and induce STAT-5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications [mdpi.com]
